molecular formula C19H19N3O5 B407064 2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE

2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE

Cat. No.: B407064
M. Wt: 369.4g/mol
InChI Key: OYAVHOAXXXWOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is a complex organic compound with a unique structure that combines acetic acid, piperazine, and nitro-phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-[4-(4-nitro-phenyl)-piperazine-1-carbonyl]-phenyl ester typically involves multiple steps. One common method starts with the nitration of phenyl acetic acid to introduce the nitro group. This is followed by the formation of the piperazine ring and subsequent esterification with acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and strong bases are typical reagents.

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted piperazine compounds.

Scientific Research Applications

2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid 2-[4-(4-nitro-phenyl)-piperazine-1-carbonyl]-phenyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl acetic acid
  • Phenyl acetic acid
  • Piperazine derivatives

Uniqueness

2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4g/mol

IUPAC Name

[2-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C19H19N3O5/c1-14(23)27-18-5-3-2-4-17(18)19(24)21-12-10-20(11-13-21)15-6-8-16(9-7-15)22(25)26/h2-9H,10-13H2,1H3

InChI Key

OYAVHOAXXXWOLO-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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